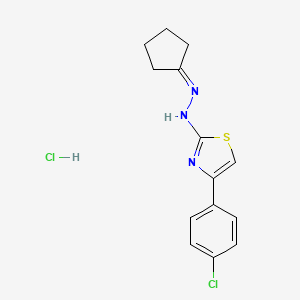

CPTH2 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CPTH2 hydrochloride is an inhibitor of Histone Acetyltransferases (HATs), specifically Gcn5 . HATs are known to add acetyl groups to specific lysine residues of histone H3 and H4 N-termini, which can increase the accessibility of the underlying chromatin at specific genes or vast regions of the genome .

Synthesis Analysis

The synthesis of this compound involves a specific chemical-genetic interaction between CPTH2 and HAT Gcn5p. CPTH2 has been found to inhibit an in-vitro HAT reaction, which could be reverted by increasing the concentration of histone H3 .Molecular Structure Analysis

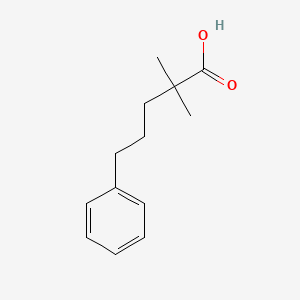

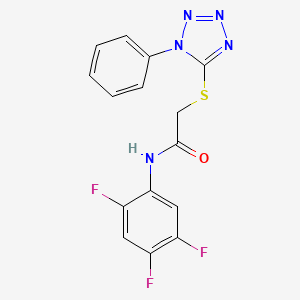

The molecular formula of this compound is C14H14ClN3S • HCl . The molecular weight is 328.3 .Chemical Reactions Analysis

CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5 . It has been found to decrease the acetylation of bulk histone H3 at the specific H3-AcK14 site in vivo .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility of ≤5mg/ml in ethanol, 16mg/ml in DMSO, and 5mg/ml in dimethyl formamide .Applications De Recherche Scientifique

1. Avian Pest Control Research

CPTH2 hydrochloride, also known as 3-chloro-4-methylaniline hydrochloride or DRC-1339, is extensively used in avian pest control research. Goldade et al. (2019) developed a gas chromatography-tandem mass spectrometry method to determine CPTH2 residue levels in avian tissues. This method aids in assessing the impact of CPTH2 on pest bird species, particularly red-winged blackbirds, thereby contributing to agricultural crop protection strategies (Goldade, Kim, Carlson, & Volker, 2019).

2. Chromatin Modification Studies

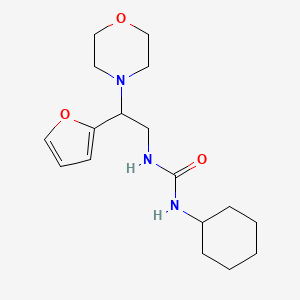

In the realm of genetics and cell biology, CPTH2 is recognized for its role in chromatin modification. Chimenti et al. (2009) identified CPTH2 as a histone acetyltransferase inhibitor. Their study demonstrated that CPTH2 specifically inhibits the Gcn5p dependent functional network in vitro and in vivo, highlighting its potential in epigenetic research (Chimenti, Bizzarri, Maccioni, Secci, Bolasco, Chimenti, Fioravanti, Granese, Carradori, Tosi, Ballario, Vernarecci, & Filetici, 2009).

3. Ecotoxicological Impact Assessment

CPTH2's ecotoxicological impact is another area of focus. Stahl et al. (2002) enhanced a method for quantifying CPTH2 in bird tissues to assess the environmental impact of its use. Their work contributes to understanding the effects of CPTH2 on non-targeted bird species, thus informing wildlife conservation and environmental safety measures (Stahl, Custer, Pochop, & Johnston, 2002).

4. Formulation Optimization in Pesticide Research

Johnston et al. (2006) developed a probabilistic model to optimize the formulation and baiting strategies for CPTH in pesticide application. This research is crucial in enhancing the efficacy of CPTH as an avicide while minimizing its environmental footprint (Johnston, Cummings, Kohler, Stahl, Holmes, & Hart, 2006).

5. Chemical Degradation and Transformation Studies

The study of chemical degradation and transformation is another significant application. Research on the hydrodechlorination reactivity of chlorophenols, including compounds similar to CPTH2, provides insights into the environmental fate and degradation pathways of such chemicals. Xia et al. (2009) explored the hydrodechlorination of monochlorophenols in aqueous solutions, which is pertinent to understanding the environmental behavior of CPTH2 and similar compounds (Xia, Liu, Xu, Yu, Qin, & Liang, 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVWZAKKCNHATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)

![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2653725.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)